Cas no 2172188-75-7 (2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide)
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide
- EN300-1283591
- 2172188-75-7
-
- Inchi: 1S/C12H28N2O2S/c1-5-7-14(8-6-2)17(15,16)10-12(13)9-11(3)4/h11-12H,5-10,13H2,1-4H3
- InChI Key: RPCBUMPCOGFZKE-UHFFFAOYSA-N
- SMILES: S(CC(CC(C)C)N)(N(CCC)CCC)(=O)=O
Computed Properties
- Exact Mass: 264.18714931g/mol
- Monoisotopic Mass: 264.18714931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.8Ų
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283591-1.0g |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283591-50mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-100mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-250mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-500mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-1000mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-2500mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-5000mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1283591-10000mg |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide |
2172188-75-7 | 10000mg |
$4545.0 | 2023-10-01 |
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide
2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide: A Comprehensive Overview
The compound 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide (CAS No. 2172188-75-7) is a sulfonamide derivative with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical research. This compound belongs to the broader class of sulfonamides, which are well-known for their diverse biological activities and utility in drug design. The sulfonamide group (-SO₂NH-) is a key functional group in this molecule, contributing to its pharmacological properties and reactivity.
Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry, particularly their role as inhibitors of various enzymes and receptors. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development. The amino group at the second position and the methyl group at the fourth position play crucial roles in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
The synthesis of 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. This intermediate undergoes nucleophilic substitution with an appropriate amine to yield the final sulfonamide product. The N,N-dipropyl substituents on the sulfonamide group enhance lipophilicity, which is critical for improving bioavailability and targeting specific biological systems.
In terms of structural analysis, the molecule features a pentane backbone with substituents at positions 1, 2, and 4. The sulfonamide group at position 1 is flanked by two propyl chains, while the amino group at position 2 introduces hydrogen bonding capabilities. The methyl group at position 4 adds steric bulk, which can influence the compound's conformational flexibility and interactions with biological targets. Computational studies using molecular docking have revealed that this compound has a high affinity for certain protein pockets, suggesting its potential as a lead compound in drug discovery.
One of the most exciting developments involving 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide is its role in targeted drug delivery systems. Researchers have explored its ability to act as a carrier for therapeutic agents, leveraging its unique physicochemical properties to enhance drug efficacy and reduce side effects. A study published in *Advanced Drug Delivery Reviews* (2023) demonstrated that this compound can be conjugated with anticancer drugs to form prodrugs that selectively target tumor cells.
Moreover, the environmental impact of sulfonamide derivatives has become a topic of interest in green chemistry. Efforts are underway to develop sustainable synthesis routes for compounds like 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide, reducing reliance on hazardous reagents and minimizing waste generation. These advancements align with global initiatives to promote eco-friendly chemical processes while maintaining high standards of product quality.
In conclusion, 2-amino-4-methyl-N,N-dipropylpentane-1-sulfonamide represents a compelling example of how modern chemical research can yield compounds with multifaceted applications. From its role in enzyme inhibition to its potential in drug delivery systems, this compound continues to be a focal point for scientists seeking innovative solutions in pharmaceuticals and beyond. As research progresses, it is anticipated that this compound will pave the way for novel therapeutic strategies and contribute significantly to advancements in medicinal chemistry.
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